

Pharmacological Profile of Co 101244 Hydrochloride: An In-depth Technical Guide

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Compound of Interest					
Compound Name:	Co 101244 hydrochloride				
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Abstract

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor. Its remarkable selectivity for the GluN2B subunit over other NMDA receptor subtypes has positioned it as a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, its demonstrated neuroprotective properties in both in vitro and in vivo models of neuronal injury underscore its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity, such as cerebral ischemia. This technical guide provides a comprehensive overview of the pharmacological profile of Co 101244 hydrochloride, including its binding affinity, mechanism of action, and neuroprotective effects, supported by detailed experimental protocols and data visualizations.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in a variety of neurological conditions. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.



The GluN2 subunit composition, of which there are four subtypes (GluN2A-D), dictates the pharmacological and biophysical properties of the receptor complex.

Co 101244 hydrochloride is a non-competitive NMDA receptor antagonist with high selectivity for receptors containing the GluN2B subunit.[1][2] This selectivity allows for the targeted modulation of a specific subset of NMDA receptors, offering a more nuanced approach to therapeutic intervention compared to non-selective NMDA receptor antagonists, which can be associated with significant side effects.

Quantitative Pharmacological Data

The pharmacological activity of **Co 101244 hydrochloride** has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity

Receptor Subunit Combination	IC50 (μM)	Reference
GluN1A/GluN2B	0.043	[1][2]
GluN1A/GluN2A	> 100	[1][2]
GluN1A/GluN2C	> 100	[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anticonvulsant Activity

Animal Model	Test	Route of Administration	ED50 (mg/kg)	Reference
Mouse	Maximal Electroshock (MES)	Not Specified	1.5	

ED50: The median effective dose, representing the dose of a drug that produces a therapeutic effect in 50% of the population.



Table 3: In Vivo Neuroprotective Efficacy (Global

Cerebral Ischemia Model)

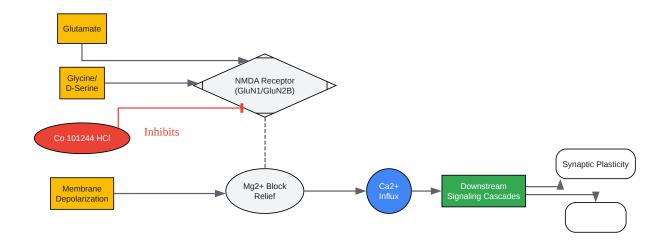
Treatment Group	Dosage (mg/kg)	Outcome Measure	Result (% Injured Neurons in CA1)	Reference
Vehicle (Saline)	-	Neuronal Injury	22.7 ± 2.2	[1]
Co 101244 hydrochloride	3	Neuronal Injury	14.1 ± 2.4*	[1]

^{*}p=0.015 compared to vehicle controls, indicating a statistically significant neuroprotective effect.[1]

Mechanism of Action: NMDA Receptor Signaling

Co 101244 hydrochloride exerts its effects by selectively binding to and inhibiting the function of GluN2B-containing NMDA receptors. The activation of NMDA receptors is a complex process that requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block. Upon activation, the channel opens, allowing the influx of cations, most notably calcium (Ca2+), into the neuron. This influx of Ca2+ triggers a cascade of downstream signaling events that are crucial for synaptic plasticity but can also lead to excitotoxicity if dysregulated.





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NMDA Receptor Signaling Pathway and Site of Action for Co 101244 HCl.

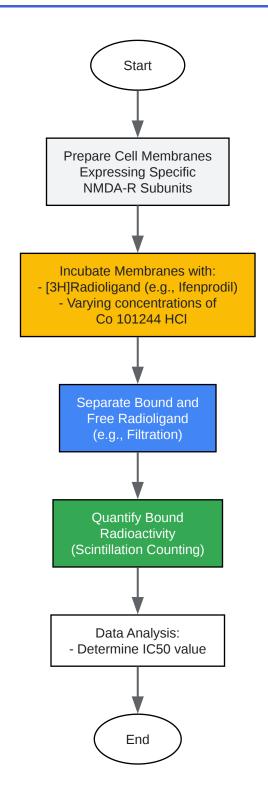
Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of **Co 101244 hydrochloride**.

In Vitro Receptor Binding Assay (Representative Protocol)

The following protocol is a representative method for determining the binding affinity of compounds like **Co 101244 hydrochloride** to specific NMDA receptor subtypes using a competitive radioligand binding assay.





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References

- 1. Region-specific role for GluN2B-containing NMDA receptors in injury to Purkinje cells and CA1 neurons following global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes PubMed [pubmed.ncbi.nlm.nih.gov]
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